

Experimental protocol for DL-Methioninol synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-Methioninol*

Cat. No.: *B096836*

[Get Quote](#)

An Application Note for the Synthesis of **DL-Methioninol**

Introduction

DL-Methioninol, the alcohol analog of the essential amino acid DL-methionine, is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of various biologically active molecules, ligands for asymmetric catalysis, and pharmaceutical intermediates. This application note provides a detailed, two-step experimental protocol for the synthesis of **DL-Methioninol** from its readily available precursor, DL-Methionine.

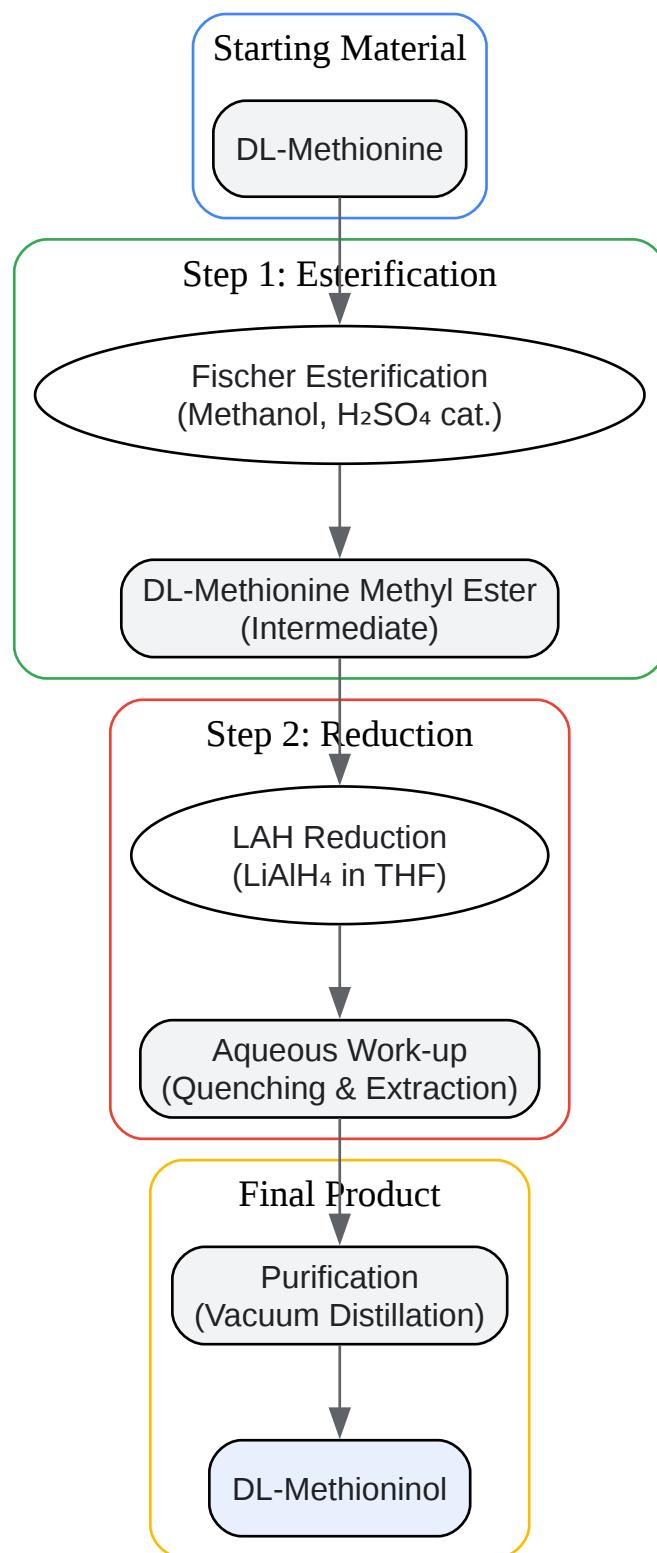
The selected synthetic strategy involves an initial esterification of the carboxylic acid moiety of DL-Methionine, followed by the reduction of the resulting ester to the corresponding primary alcohol. This approach is widely adopted for the synthesis of amino alcohols as it circumvents the challenges associated with the direct reduction of carboxylic acids, which requires harsher conditions and can lead to side reactions. The esterification step effectively protects the carboxylic acid and provides an intermediate that is readily reduced by common hydride reagents. For the reduction step, Lithium Aluminum Hydride (LiAlH_4) is employed due to its high reactivity and efficacy in reducing esters to primary alcohols.^{[1][2][3]} This protocol is designed to be robust and reproducible, providing a clear pathway for obtaining high-purity **DL-Methioninol**.

Overall Reaction Scheme

Step 1: Fischer Esterification

DL-Methionine is converted to DL-Methionine methyl ester hydrochloride using methanol and a catalytic amount of acid.

Step 2: Ester Reduction


DL-Methionine methyl ester is reduced to **DL-Methioninol** using Lithium Aluminum Hydride (LiAlH_4).

Reaction Mechanism: Ester Reduction

The reduction of the methyl ester to the primary alcohol proceeds via nucleophilic acyl substitution, followed by a nucleophilic addition. The aluminum hydride anion ($[\text{AlH}_4]^-$) acts as a source of hydride ions (H^-).

- Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the ester, breaking the π -bond and forming a tetrahedral intermediate.
- Elimination: The tetrahedral intermediate collapses, reforming the carbonyl π -bond and eliminating the methoxide ion ($-\text{OCH}_3$) as a leaving group. This results in the formation of an intermediate aldehyde.
- Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH_4 .
- Protonation (Work-up): The resulting aluminum alkoxide is hydrolyzed during the aqueous work-up step to yield the final product, **DL-Methioninol**.

Visualization of the Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Overall workflow for the two-step synthesis of **DL-Methioninol**.

Materials and Apparatus

Reagents

Reagent	Formula	M.W. (g/mol)	Purity	Supplier
DL-Methionine	C ₅ H ₁₁ NO ₂ S	149.21	≥99%	Sigma-Aldrich
Methanol (Anhydrous)	CH ₃ OH	32.04	≥99.8%	Fisher Scientific
Sulfuric Acid	H ₂ SO ₄	98.08	98%	VWR
Diethyl Ether (Anhydrous)	(C ₂ H ₅) ₂ O	74.12	≥99.7%	Sigma-Aldrich
Lithium				
Aluminum Hydride (LAH)	LiAlH ₄	37.95	≥95%	Acros Organics
Tetrahydrofuran (THF), Anhydrous	C ₄ H ₈ O	72.11	≥99.9%	Sigma-Aldrich
Sodium Hydroxide	NaOH	40.00	≥98%	EMD Millipore
Sodium Sulfate (Anhydrous)	Na ₂ SO ₄	142.04	≥99%	Fisher Scientific
Deuterated Chloroform (CDCl ₃)	CDCl ₃	120.38	99.8 atom % D	Cambridge Isotope

Apparatus

- Round-bottom flasks (500 mL, 1 L)
- Reflux condenser
- Magnetic stirrer and stir bars
- Heating mantle

- Ice-water bath
- Dropping funnel
- Separatory funnel (1 L)
- Rotary evaporator
- Vacuum distillation setup
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Nitrogen gas line with bubbler
- pH paper or pH meter
- TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Part A: Synthesis of DL-Methionine Methyl Ester Hydrochloride

Causality: The carboxylic acid of methionine is converted to a methyl ester to prevent an acid-base reaction with the LiAlH₄ reducing agent in the subsequent step. The ester is a more suitable functional group for reduction to the primary alcohol.[4][5] Thionyl chloride (SOCl₂) in methanol is an alternative, but the Fischer esterification with catalytic acid is a simpler and effective method.

- Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add DL-Methionine (30.0 g, 0.201 mol).
- Reagent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.
- Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension. The addition is exothermic and should be done cautiously.

- Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane) until the starting material spot has disappeared.
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Isolation: The resulting white solid is the crude DL-Methionine methyl ester hydrochloride. This can be used directly in the next step without further purification. A small sample can be triturated with cold diethyl ether to obtain a purer solid for characterization if desired.

Part B: Reduction of DL-Methionine Methyl Ester to DL-Methioninol

Causality: LiAlH_4 is a potent reducing agent capable of reducing esters to primary alcohols.[\[1\]](#) [\[6\]](#) It is significantly more powerful than sodium borohydride (NaBH_4), which typically does not reduce esters under mild conditions.[\[7\]](#) The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH_4 with protic solvents.

SAFETY NOTE: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and using anhydrous solvents and glassware.

- Inert Atmosphere Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
- LAH Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (15.3 g, 0.403 mol) and 400 mL of anhydrous THF.
- Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
- Substrate Addition: Dissolve the crude DL-Methionine methyl ester hydrochloride from Part A in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

- Slow Addition: Add the ester solution dropwise to the stirred LAH suspension over a period of 1-2 hours. The rate of addition should be controlled to maintain the internal temperature below 10 °C and to manage the evolution of hydrogen gas.[8]
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- Quenching (Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath.
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of the following, in order:
 - 15 mL of water
 - 15 mL of 15% (w/v) aqueous sodium hydroxide solution
 - 45 mL of water This sequence (the "Fieser work-up") is designed to produce a granular, easily filterable precipitate of aluminum salts.[8]
- Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL) and then with diethyl ether (2 x 50 mL).
- Product Isolation: Combine the organic filtrates in a separatory funnel. Dry the combined organic solution over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude **DL-Methioninol** as a viscous oil.

Purification

The crude product can be purified by vacuum distillation to obtain pure **DL-Methioninol**.

- Set up a vacuum distillation apparatus.
- Transfer the crude oil to the distillation flask.
- Distill under reduced pressure. **DL-Methioninol** typically distills at approximately 110-115 °C at 1 mmHg.

- Collect the clear, colorless to pale yellow viscous liquid.

Characterization

The identity and purity of the synthesized **DL-Methioninol** can be confirmed by spectroscopic methods.

- ^1H NMR (400 MHz, CDCl_3):
 - $\delta \approx 3.65$ (m, 2H, $-\text{CH}_2\text{OH}$)
 - $\delta \approx 3.10$ (m, 1H, $-\text{CH}(\text{NH}_2)-$)
 - $\delta \approx 2.55$ (t, 2H, $-\text{S}-\text{CH}_2-$)
 - $\delta \approx 2.10$ (s, 3H, $-\text{S}-\text{CH}_3$)
 - $\delta \approx 1.85$ (m, 2H, $-\text{CH}_2-\text{CH}_2-\text{CH}-$)
 - $\delta \approx 1.70$ (br s, 3H, $-\text{NH}_2$ and $-\text{OH}$)
- ^{13}C NMR (100 MHz, CDCl_3):
 - $\delta \approx 65.5$ ($-\text{CH}_2\text{OH}$)
 - $\delta \approx 54.0$ ($-\text{CH}(\text{NH}_2)-$)
 - $\delta \approx 35.0$ ($-\text{CH}_2-\text{CH}_2-\text{CH}-$)
 - $\delta \approx 31.5$ ($-\text{S}-\text{CH}_2-$)
 - $\delta \approx 15.5$ ($-\text{S}-\text{CH}_3$)
- FT-IR (neat, cm^{-1}):
 - 3350-3200 (broad, O-H and N-H stretching)
 - 2920, 2870 (C-H stretching)

- 1580 (N-H bending)
- 1050 (C-O stretching)

Data Summary Table

Compound	Amount Used	Moles (mol)	Molar Equiv.
Step A: Esterification			
DL-Methionine	30.0 g	0.201	1.0
Methanol	250 mL	-	Solvent
H ₂ SO ₄	3.0 mL	~0.056	Catalytic
Step B: Reduction			
DL-Methionine Methyl Ester HCl	~37.3 g (crude)	0.201	1.0
Lithium Aluminum Hydride	15.3 g	0.403	2.0
Tetrahydrofuran (THF)	550 mL	-	Solvent
Expected Yield	~20-23 g	~0.147-0.169	73-84%

References

- Organic Syntheses Procedure for Amino Alcohol Synthesis. This procedure provides a well-established method for the reduction of amino acids to amino alcohols using lithium aluminum hydride, which serves as a foundational method for the protocol described. (Organic Syntheses, Coll. Vol. 7, p.534; Vol. 64, p.119). URL: [\[Link\]](#)
- Reactivity of Lithium Aluminum Hydride. A comprehensive overview of the reactivity of LiAlH₄, detailing its use for the reduction of various functional groups including esters and carboxylic acids. (Master Organic Chemistry). URL: [\[Link\]](#)
- Comparison of NaBH₄ and LiAlH₄. Discusses the differences in reactivity between sodium borohydride and lithium aluminum hydride, explaining why LiAlH₄ is necessary for ester reduction. (Master Organic Chemistry). URL: [\[Link\]](#)
- Fischer Esterification. A description of the acid-catalyzed esterification of carboxylic acids, which is the basis for the first step of the synthesis. (Various Organic Chemistry Textbooks and Online Resources).

- NMR Spectroscopy of Amino Acids and Derivatives. Provides context for the expected NMR shifts for the starting material and product, aiding in characterization. (YouTube - NMR Analysis of Amino Acids). URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Experimental protocol for DL-Methioninol synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096836#experimental-protocol-for-dl-methioninol-synthesis\]](https://www.benchchem.com/product/b096836#experimental-protocol-for-dl-methioninol-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com